

# JNJ-10191584: Application Notes and Protocols for DMSO-Based Preparations

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## Compound of Interest

Compound Name: JNJ10191584

Cat. No.: B1672985

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These application notes provide detailed protocols for the preparation and handling of JNJ-10191584, a potent and selective histamine H4 receptor antagonist, using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

## Introduction

JNJ-10191584, also known as VUF 6002, is a high-affinity silent antagonist for the human histamine H4 receptor (H4R), with a binding affinity ( $K_i$ ) of 26 nM.<sup>[1]</sup> It exhibits over 540-fold selectivity for the H4 receptor compared to the H3 receptor.<sup>[1]</sup> This compound is a valuable tool for investigating the physiological and pathological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses.<sup>[2]</sup> JNJ-10191584 has been shown to inhibit mast cell and eosinophil chemotaxis in vitro.<sup>[1]</sup>

## Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of JNJ-10191584 (maleate salt) is presented in the table below.

Property	Value	Reference
Chemical Name	1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine maleate	[3]
Alternative Names	VUF 6002	[3]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> ClN <sub>4</sub> O·C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>	
Molecular Weight	394.81 g/mol	
CAS Number	869497-75-6	
Purity	≥98%	
Solubility in DMSO	Soluble to 50 mM	[1]

## Experimental Protocols

### Preparation of a 10 mM Stock Solution of JNJ-10191584 in DMSO

This protocol describes the preparation of a 10 mM stock solution of JNJ-10191584 (maleate salt) in DMSO.

Materials:

- JNJ-10191584 (maleate salt) powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- (Optional) Sonicator water bath

**Procedure:**

- **Equilibration:** Allow the vial of JNJ-10191584 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- **Weighing:** Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of JNJ-10191584 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.948 mg of JNJ-10191584 (Molecular Weight = 394.81 g/mol).
- **Solvent Addition:** Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the JNJ-10191584 powder. To prepare a 10 mM solution with 3.948 mg of the compound, add 1 mL of DMSO.
- **Dissolution:**
  - Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
  - Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
  - If complete dissolution is not achieved by vortexing, sonicate the solution in a water bath for 5-10 minutes.
- **Storage:**
  - For short-term storage (days to weeks), store the stock solution at -20°C.<sup>[4]</sup>
  - For long-term storage (months to a year), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
  - When ready to use, thaw the stock solution at room temperature and ensure any precipitate is redissolved before making further dilutions.<sup>[4]</sup>

## Preparation of Working Solutions

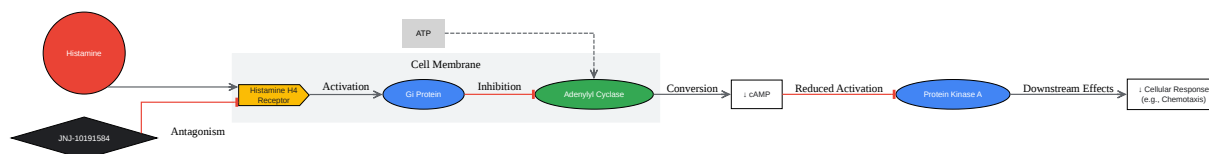
For cell-based assays and other in vitro experiments, the DMSO stock solution of JNJ-10191584 should be serially diluted to the final desired concentration in the appropriate cell

culture medium or buffer. It is important to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the experimental medium should be kept to a minimum, typically below 0.5%.

## Visualization of Signaling Pathways and Experimental Workflow

### Histamine H4 Receptor Signaling Pathway

JNJ-10191584 acts as an antagonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR) linked to a  $G_i$  subunit. The activation of the H4 receptor by its endogenous ligand, histamine, initiates a signaling cascade that is inhibited by JNJ-10191584.

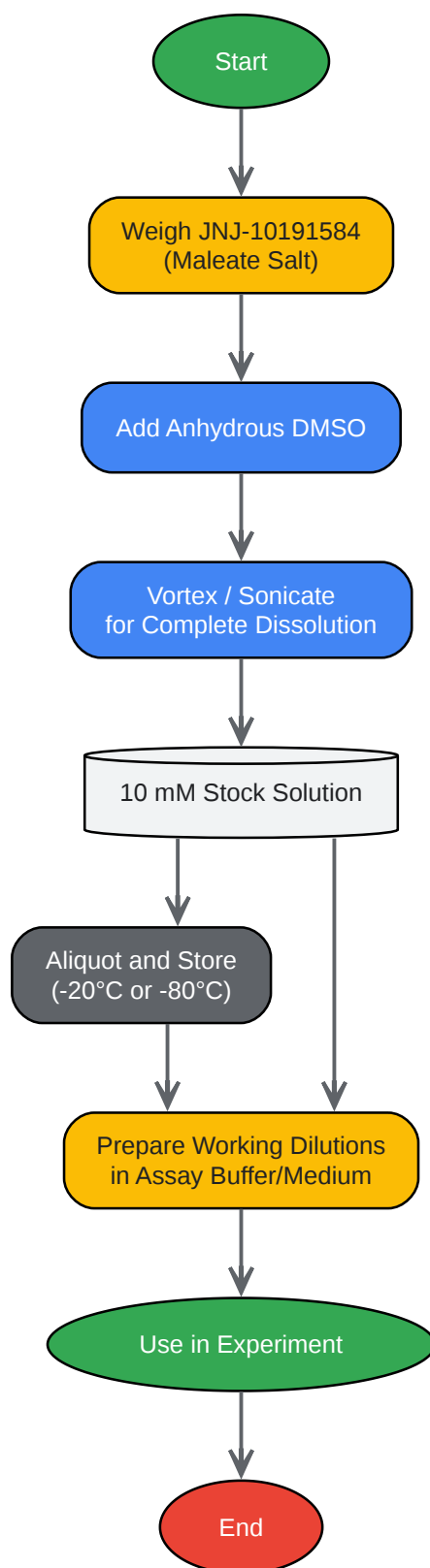


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Caption: Histamine H4 Receptor Signaling Pathway and Inhibition by JNJ-10191584.

## Experimental Workflow for Preparing JNJ-10191584 Solutions

The following diagram illustrates a typical workflow for the preparation of JNJ-10191584 solutions for in vitro experiments.



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Caption: Workflow for the Preparation of JNJ-10191584 Solutions in DMSO.

## Safety Precautions

- JNJ-10191584 is for research use only and not for human or veterinary use.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.
- DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
- All procedures should be performed in a well-ventilated area or a chemical fume hood.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize JNJ-10191584 in their studies of the histamine H4 receptor.

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